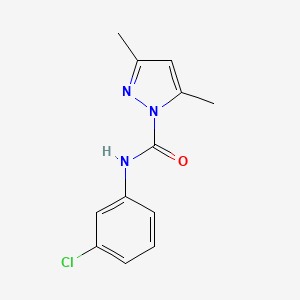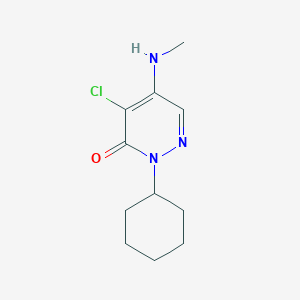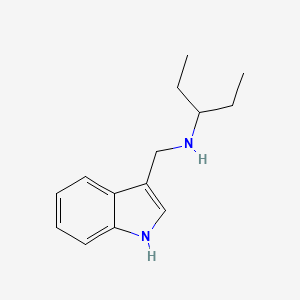
N-(2-phenylethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as PET, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PET belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
作用機序
N-(2-phenylethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide exerts its pharmacological effects by acting as a selective antagonist of the 5-HT1A receptor. This compound has also been shown to modulate the activity of the dopamine transporter, which may contribute to its therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
N-(2-phenylethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages as a research tool. This compound is highly selective for the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize and has a high affinity for its target receptor. However, this compound has some limitations as a research tool. This compound is not very stable and tends to degrade rapidly in solution. This compound is also relatively expensive, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on N-(2-phenylethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of research is the development of this compound analogs with improved stability and pharmacokinetic properties. Another area of research is the identification of new therapeutic applications for this compound, such as in the treatment of anxiety disorders or addiction. Additionally, this compound could be used as a research tool to study the role of the 5-HT1A receptor in various physiological and pathological processes.
合成法
The synthesis of N-(2-phenylethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 2-(2-pyridyl) ethanamine with 1-carbomethoxy piperazine in the presence of thionyl chloride. The resulting compound is then treated with hydrogen sulfide to obtain this compound.
科学的研究の応用
N-(2-phenylethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antidepressant effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(2-phenylethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4S/c23-18(20-11-9-16-6-2-1-3-7-16)22-14-12-21(13-15-22)17-8-4-5-10-19-17/h1-8,10H,9,11-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURQSKXMLJSTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5697379.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline](/img/structure/B5697380.png)
![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)



![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)



![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)